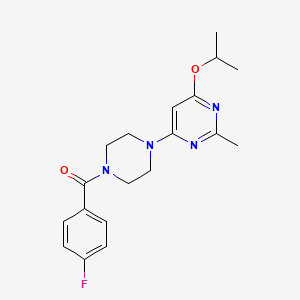
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in the literature. For instance, a synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is described, which involves a key step of basic cyclization to produce a 3-cyano-4-hydroxyquinoline intermediate . Although the target compound is not mentioned, the methods described could potentially be adapted for the synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound would likely feature a tetrahydroquinoline core, a cyclopropanecarbonyl group, and a p-tolyloxy acetamide moiety. The structure analysis would involve determining the conformation and stereochemistry of the tetrahydroquinoline and cyclopropane rings, as well as the orientation of the p-tolyloxy group. However, specific details on the molecular structure analysis are not provided in the papers .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the target compound. However, they do discuss reactions related to quinoline derivatives, such as the photochemically induced cyclization of N-[2-(o-styryl)phenylethyl]acetamides . This information could be useful in predicting the reactivity of the tetrahydroquinoline moiety in the target compound, as well as potential photochemical reactions it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. While the papers do not provide data on the specific compound , they do offer insights into the properties of structurally similar compounds, which could be used as a reference for making educated guesses about the properties of the target compound .
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research into the structural aspects and properties of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to understand their gel formation capabilities and crystal structures. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Constrained Derivatives
The synthesis of constrained derivatives like 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative approaches in organic synthesis. These compounds represent a novel class of molecules with potential applications in medicinal chemistry and drug development (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Cyclization Techniques and Derivatives Synthesis
Research into cyclization techniques has led to the development of various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Such studies are crucial for advancing synthetic methodologies that can be applied in the synthesis of complex molecules for pharmaceutical research (Lu & Shi, 2007).
Antiproliferative Activities
The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives for their antiproliferative activities against various human cancer cell lines highlight the therapeutic potential of such compounds. This area of research is indicative of the ongoing efforts to discover new anticancer agents (Chen et al., 2013).
Siderophore Activity
Studies on the synthesis of siderophore-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine and their growth-promoting ability in microbial iron-transport systems demonstrate the application of these compounds in addressing microbial growth and development. Such research contributes to the understanding of microbial nutrition and may have applications in agriculture and biotechnology (Dolence, Lin, Miller, & Payne, 1991).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXPXSHNTUIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

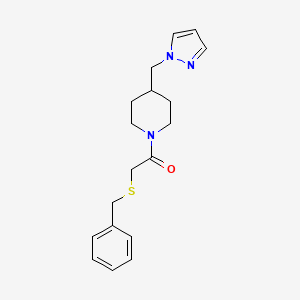

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)
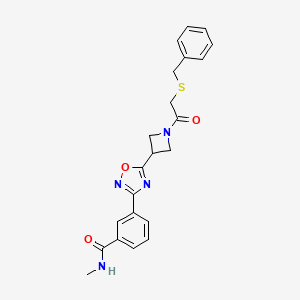
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)
![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)
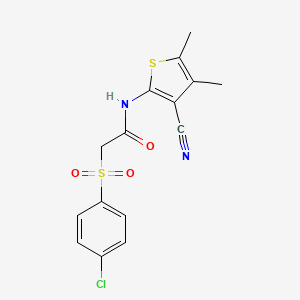
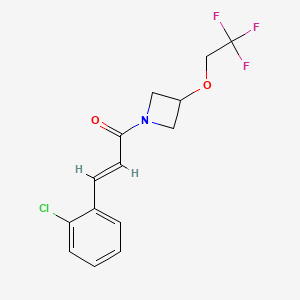
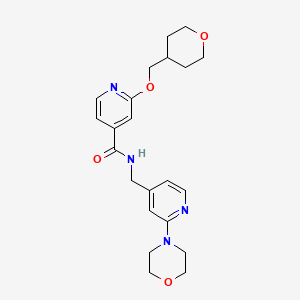
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)
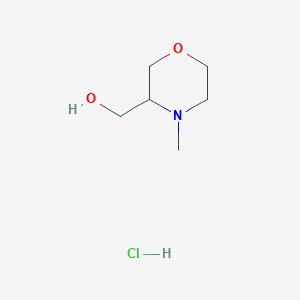
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
